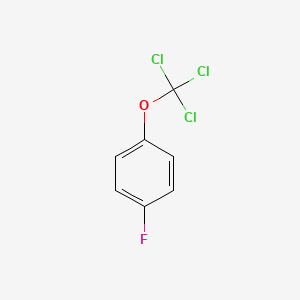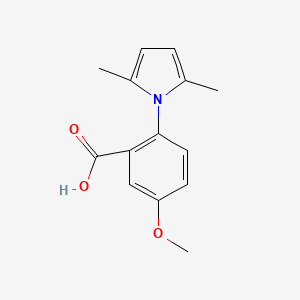![molecular formula C6H11NO B1321367 Hexahydro-1H-furo[3,4-c]pyrrole CAS No. 60889-32-9](/img/structure/B1321367.png)
Hexahydro-1H-furo[3,4-c]pyrrole
説明
Hexahydro-1H-furo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Properties
- The first reported instance of the 1H-furo[3,4-b]pyrrole ring system, a structural analogue of Hexahydro-1H-furo[3,4-c]pyrrole, demonstrates its planar fused heterocycle and variable phenyl group orientations (Moskalev, Gribble, & Jasinski, 2007).
Synthetic Applications
- In the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile, a variant of this compound, shows the potential for intramolecular tetrahydrofuran formation, a significant process in organic synthesis (Verboom et al., 2010).
- Hexahydro-2H-thieno[2,3-c]pyrrole is proposed as a scaffold for drug discovery, showcasing the application of these structures in medicinal chemistry (Yarmolchuk et al., 2011).
Chemical Synthesis and Reactivity
- The synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, structurally related to this compound, indicates its versatility in chemical synthesis (Bencková & Krutošíková, 1997).
- The preparation of Furo[3,2-b]pyrroles and Furo[3,2-b]pyridines from cycloisomerization reactions demonstrates the chemical reactivity and potential applications of this compound derivatives (Jury et al., 2009).
Electronic and Optical Properties
- The study of furo[3,4-b]pyridine-based polymers, related to this compound, reveals their potential as conducting materials, highlighting their electronic and optical properties which are crucial in material science applications (Ou et al., 2011).
Catalysis and Chemical Transformations
- B(C6F5)3-catalyzed Prins/Ritter reaction for the synthesis of Hexahydro-1H-furo[3,4-c]pyranyl amide derivatives illustrates the use of this compound in catalytic chemical transformations (Reddy et al., 2014).
作用機序
Target of Action
Hexahydro-1H-furo[3,4-c]pyrrole has been identified as a potential inhibitor of the Poly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, through a process involving the formation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes . The resulting ylides undergo [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole .
Pharmacokinetics
The compound’s molecular weight (11316 g/mol) and its chemical structure suggest that it may have suitable properties for absorption and distribution within the body
Result of Action
The inhibition of PARP by this compound leads to the disruption of DNA repair processes within cells. This can result in the death of cells, particularly cancer cells that rely on PARP for survival .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is synthesized using blue LED irradiation , suggesting that light conditions could potentially impact its formation. Additionally, the compound should be stored in a dark place, sealed, and dry, at a temperature of 2-8°C , indicating that temperature and exposure to light may affect its stability
生化学分析
Biochemical Properties
Hexahydro-1H-furo[3,4-c]pyrrole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as a potential inhibitor of poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair processes . The compound’s interaction with PARP involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting DNA repair mechanisms. Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. Studies have shown that this compound can selectively inhibit the proliferation of certain cancer cell lines, including A549, HeLa, and HepG2 cells . The inhibition of cell proliferation is attributed to the compound’s impact on cell signaling pathways and gene expression. This compound has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. As a PARP inhibitor, the compound binds to the enzyme’s active site, preventing its normal function in DNA repair . This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death in cancer cells. Additionally, this compound has been shown to interact with other proteins involved in cell signaling, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at 2-8°C . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and altered cellular metabolism in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. The compound’s interaction with PARP and other enzymes affects metabolic flux and metabolite levels within cells . Additionally, this compound may influence the activity of other metabolic enzymes, further impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors determining its efficacy and function. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with specific biomolecules . Transporters and binding proteins may facilitate the localization and accumulation of this compound within target cells, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and enzymes, ultimately influencing its biochemical and cellular effects .
特性
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVXVKQOPZRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613564 | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60889-32-9 | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Aminol Initiated Prins Cyclization in synthesizing Hexahydro-1H-furo[3,4-c]pyrrole derivatives?
A1: Aminol Initiated Prins Cyclization offers a novel and efficient route to synthesize this compound derivatives [, ]. This method allows for the formation of complex cyclic structures from readily available starting materials, potentially leading to new avenues in medicinal chemistry.
Q2: Are there any advantages of this synthetic method over existing ones for similar compounds?
A2: While the articles don't directly compare this method with others, they highlight the use of mild reaction conditions and readily available starting materials as advantages [, ]. Further research is needed to determine if this method offers superior yields, selectivity, or other benefits compared to alternative synthetic routes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)
![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)


![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)



